molecular formula C9H10F4N2 B13901043 (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine

(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine

Cat. No.: B13901043
M. Wt: 222.18 g/mol
InChI Key: UMPNEEACWYHIIT-YFKPBYRVSA-N
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Description

(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pyridine derivative, is reacted with an amine under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
  • (2S)-1-[3-bromo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
  • (2S)-1-[3-iodo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine

Uniqueness

Compared to similar compounds, (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and ability to participate in specific interactions. These characteristics make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine

InChI

InChI=1S/C9H10F4N2/c1-5(14)4-6-2-3-15-8(7(6)10)9(11,12)13/h2-3,5H,4,14H2,1H3/t5-/m0/s1

InChI Key

UMPNEEACWYHIIT-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=C(C(=NC=C1)C(F)(F)F)F)N

Canonical SMILES

CC(CC1=C(C(=NC=C1)C(F)(F)F)F)N

Origin of Product

United States

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